Product packaging for Diisostearyl maleate(Cat. No.:CAS No. 112385-09-8)

Diisostearyl maleate

Cat. No.: B055066
CAS No.: 112385-09-8
M. Wt: 621 g/mol
InChI Key: UNZOESWLBMZBEY-JEIPZWNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diisostearyl maleate is a synthetic diester of maleic acid and isostearyl alcohol, valued in research for its exceptional properties as a non-greasy, hydrophobic emollient and high-performance lubricant. Its primary research applications include the development and formulation of advanced cosmetic and personal care products, where it functions to improve spreadability, reduce tackiness, and enhance the sensory profile of sunscreens, color cosmetics, and skincare formulations. In polymer science, it is investigated as an internal lubricant and plasticizer for PVC and other resins, where it improves processability and imparts low-temperature flexibility. The compound's mechanism of action stems from its branched isostearyl chains, which inhibit crystallization and ensure fluidity, combined with the unsaturated maleate double bond that offers a site for potential chemical modification or cross-linking. Researchers also explore its utility in synthetic lubricants and release agents due to its high thermal stability and low volatility. This product is provided as a high-purity material to facilitate precise and reproducible experimental outcomes in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H76O4 B055066 Diisostearyl maleate CAS No. 112385-09-8

Properties

CAS No.

112385-09-8

Molecular Formula

C40H76O4

Molecular Weight

621 g/mol

IUPAC Name

bis(16-methylheptadecyl) (Z)-but-2-enedioate

InChI

InChI=1S/C40H76O4/c1-37(2)31-27-23-19-15-11-7-5-9-13-17-21-25-29-35-43-39(41)33-34-40(42)44-36-30-26-22-18-14-10-6-8-12-16-20-24-28-32-38(3)4/h33-34,37-38H,5-32,35-36H2,1-4H3/b34-33-

InChI Key

UNZOESWLBMZBEY-JEIPZWNWSA-N

SMILES

CC(C)CCCCCCCCCCCCCCCOC(=O)C=CC(=O)OCCCCCCCCCCCCCCCC(C)C

Isomeric SMILES

CC(C)CCCCCCCCCCCCCCCOC(=O)/C=C\C(=O)OCCCCCCCCCCCCCCCC(C)C

Canonical SMILES

CC(C)CCCCCCCCCCCCCCCOC(=O)C=CC(=O)OCCCCCCCCCCCCCCCC(C)C

Other CAS No.

113431-53-1

Synonyms

diisostearyl maleate

Origin of Product

United States

Chemical Synthesis and Reaction Engineering of Diisostearyl Maleate

Precursor Chemistry and Raw Material Selection

The quality and characteristics of diisostearyl maleate (B1232345) are fundamentally dependent on the chemical nature of its precursors: malic acid and isostearyl alcohol.

Malic acid (2-hydroxybutanedioic acid) is a dicarboxylic acid that serves as the core of the diisostearyl maleate molecule. cir-safety.orgcir-safety.org It contains a stereocenter, meaning it exists in different spatial arrangements or isomers. The L-isomer is a common metabolite found naturally in fruits, while a racemic mixture of D- and L-isomers (DL-malic acid) is typically used for industrial synthesis. cir-safety.orgcir-safety.org

The esterification of malic acid is not always straightforward. Under certain reaction conditions, particularly at elevated temperatures and in the presence of strong acid catalysts, dehydration can occur. This side reaction can lead to the formation of unsaturated dicarboxylic acids, primarily maleic acid (the cis-isomer) and its more stable counterpart, fumaric acid (the trans-isomer). finechem-mirea.rufinechem-mirea.ru Consequently, the esterification process can yield not only the desired diisostearyl malate (B86768) but also byproducts such as this compound and diisostearyl fumarate (B1241708). finechem-mirea.rufinechem-mirea.ru

The conversion between maleic and fumaric acid is an isomerization process catalyzed by reagents like mineral acids or thiourea. wikipedia.org Controlling the reaction conditions to minimize dehydration is crucial for producing high-purity diisostearyl malate and avoiding these unsaturated byproducts, which can affect the final product's properties. finechem-mirea.rufinechem-mirea.ru

Isostearyl alcohol is a long-chain fatty alcohol, typically containing 18 carbon atoms (C18). lesielle.com Unlike its linear counterpart, stearyl alcohol, isostearyl alcohol is characterized by its branched alkyl chain. cir-safety.org This branching is a key structural feature that imparts liquidity at room temperature and unique tactile properties to its esters, such as diisostearyl malate.

Industrially, isostearyl alcohol is not a single, pure compound but rather a complex mixture of structural isomers. The specific position and nature of the branching can vary depending on the manufacturing process. It is often produced from vegetable oil sources. marketresearchfuture.com This structural heterogeneity influences the physical properties of the resulting diisostearyl malate, such as its viscosity and polarity. Therefore, the selection and sourcing of isostearyl alcohol with a consistent isomeric distribution are critical for ensuring batch-to-batch reproducibility in this compound production.

Esterification Methodologies

The synthesis of this compound is primarily achieved through esterification, for which several process methodologies have been developed to optimize yield, purity, and efficiency.

The most common route for synthesizing this compound is through direct esterification. This process involves the direct reaction of malic acid with isostearyl alcohol at elevated temperatures, typically between 180°C and 240°C. google.com To drive the reaction to completion, water, which is formed as a byproduct, is continuously removed from the reaction mixture, often with the aid of a water-carrying agent like cyclohexane (B81311). google.com

A typical molar ratio of malic acid to isostearyl alcohol used in this process is approximately 1:2.3, ensuring that the alcohol is in slight excess to favor the formation of the diester. google.com The reaction is carried out under the influence of a catalyst to increase the reaction rate. google.com

An alternative to direct esterification is a two-step transesterification process. This method avoids the direct reaction of solid malic acid with the long-chain alcohol at very high temperatures, which can lead to issues with color and byproduct formation. google.com

In this route, malic acid is first esterified with a short-chain alcohol, such as n-butanol, to form an intermediate, dibutyl malate. google.com This initial reaction generally proceeds under milder conditions. In the second step, the dibutyl malate intermediate undergoes transesterification with isostearyl alcohol. google.com During this step, the lower-boiling n-butanol is displaced by the higher-boiling isostearyl alcohol and removed from the system, typically under vacuum, to shift the equilibrium towards the formation of diisostearyl malate. google.com This method can offer better control over the reaction, leading to a product with lower color and acid values. google.com

These catalysts can be broadly categorized as homogeneous or heterogeneous.

Homogeneous Catalysts : These include inorganic acids like sulfuric acid and organic acids such as p-toluenesulfonic acid (p-TSA). finechem-mirea.rugoogle.com While effective, they can be difficult to remove from the final product, often requiring neutralization and washing steps that can complicate the process. google.com

Heterogeneous (Solid) Catalysts : These catalysts are in a different phase from the reactants, which simplifies their separation from the reaction mixture post-synthesis. Examples include solid acids like acidic ion-exchange resins (e.g., Amberlyst) and solid bases like calcium oxide (CaO). finechem-mirea.rugoogle.com A patent for this compound synthesis describes a specialized solid catalyst composed of a composite oxide containing elements such as phosphorus (P), cesium (Cs), vanadium (V), copper (Cu), and molybdenum (Mo). google.com Such catalysts can offer high esterification rates and result in a greener process that may not require extensive purification steps. google.com

Catalyst Type Examples Process Application Key Characteristics
Homogeneous Acid p-Toluenesulfonic acid, Sulfuric acid finechem-mirea.rugoogle.comDirect Esterification, TransesterificationHigh activity; may require complex removal/neutralization steps. google.com
Heterogeneous Base Calcium Oxide (CaO) google.comTransesterificationSolid catalyst, easier to separate from the product.
Heterogeneous Acid Amberlyst Resins finechem-mirea.rufinechem-mirea.ruDirect EsterificationProvides good conversion and selectivity, minimizing byproducts. finechem-mirea.rufinechem-mirea.ru
Composite Oxide P-Cs-V-Cu-Mo composite google.comDirect EsterificationSpecialized solid catalyst for high esterification rates; promotes a "green" process. google.com

Reaction Condition Optimization for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of this compound while minimizing side reactions and energy consumption. tiiips.comzbaqchem.com Key parameters that are controlled include the molar ratio of reactants, temperature, and pressure. tiiips.comgoogle.com

In the esterification of maleic acid or anhydride (B1165640) to produce a diester, a molar excess of the alcohol is typically used to shift the reaction equilibrium towards the product side. For the synthesis of diisostearyl malate using a solid composite oxide catalyst, a molar ratio of maleic acid to isostearyl alcohol of 1:2.355 has been reported. google.com In the synthesis of other maleate esters, such as dibutyl maleate, an even larger excess of alcohol (e.g., a 1:10 molar ratio of acid to alcohol) has been studied to promote the conversion of the maleic acid. isites.info The optimal molar ratio can depend on the specific catalyst and reaction setup. google.comisites.info

Temperature plays a significant role in the rate of esterification. Higher temperatures generally increase the reaction rate. zbaqchem.com However, excessively high temperatures can lead to undesirable side reactions, such as the intramolecular esterification of malic acid, or color degradation of the product. google.com For the synthesis of diisostearyl malate with a solid composite oxide catalyst, a reaction temperature range of 180-240°C is specified. google.com In the synthesis of other long-chain fatty alcohol malates, a reaction temperature of no more than 140°C is suggested to maintain low color and acid values. google.com

The esterification reaction produces water as a byproduct. zbaqchem.com To drive the reaction to completion, this water is typically removed from the reaction mixture. This can be achieved by carrying out the reaction under reduced pressure (vacuum) or by using a water-carrying agent (azeotropic distillation), such as cyclohexane. google.com For instance, in a two-step synthesis of a long-chain fatty alcohol malate, the second step (transesterification) is carried out at a temperature of 90-140°C under a vacuum of 0.1-0.5 MPa. google.com

Table 2: Reaction Condition Optimization Parameters

ParameterTypical Range/ValueRationale
Molar Ratio (Acid:Alcohol) 1:2.355 (for this compound) google.comExcess alcohol drives the equilibrium towards diester formation.
Temperature 180-240°C (with solid oxide catalyst) google.com; <140°C (to maintain quality) google.comBalances reaction rate with prevention of side reactions and color degradation.
Pressure Reduced pressure/vacuum (e.g., 0.1-0.5 MPa) google.comFacilitates the removal of water byproduct, shifting the equilibrium.

Solvent Effects in Reaction Kinetics

The kinetics of the esterification reaction to form this compound are significantly influenced by the choice of solvent. Solvents can alter reaction rates by orders of magnitude depending on their physical properties and their interaction with reactants and transition states. chemrxiv.org The polarity of the solvent, often quantified by its dielectric constant, plays a crucial role. chemrxiv.org In the synthesis of esters, the reaction rate can be enhanced in a solvent that effectively solvates the transition state.

While specific kinetic data for this compound synthesis across various solvents is proprietary, general principles of esterification kinetics apply. The reaction involves polar reactants, malic acid and isostearyl alcohol. The use of a non-polar solvent can be advantageous for continuous water removal via azeotropic distillation, which shifts the reaction equilibrium towards the product side, thereby increasing the yield. For instance, a patent for a similar compound synthesis mentions cyclohexane as a water-carrying agent. google.com The selection of a solvent is a critical optimization parameter, balancing reaction rate enhancement with factors like cost, safety, and ease of removal during purification.

Table 1: Theoretical Impact of Solvent Properties on this compound Esterification
Solvent TypePrimary Effect on ReactionPotential AdvantagesPotential Disadvantages
Non-Polar (e.g., Heptane, Cyclohexane)Facilitates azeotropic removal of water by-product.Drives reaction equilibrium to completion, increasing yield. google.comLower solubility of polar reactants (malic acid).
Polar Aprotic (e.g., DMSO)Can accelerate SN2 type reactions by solvating cations. researchgate.netPotentially faster reaction rates. researchgate.netHigh boiling point can complicate removal; potential for side reactions.
Polar Protic (e.g., excess Isostearyl Alcohol)Acts as both reactant and solvent.Simplifies reaction mixture; avoids additional solvent removal steps.May require larger excess of alcohol; can affect reaction equilibrium.
Solvent-Free Synthesis Approaches

In line with the principles of "Green Chemistry," solvent-free synthesis of esters is an increasingly favored approach. nih.gov This method avoids the use of organic solvents, which simplifies product separation, reduces waste, and lowers the environmental impact. nih.gov In a solvent-free system for this compound, the reaction is typically conducted at a high temperature (e.g., 180-240 °C) where the reactants themselves form a liquid phase. google.com

This approach necessitates the use of efficient and often reusable catalysts, such as solid acid catalysts, to drive the reaction. google.com The removal of the water by-product is critical and is usually achieved by applying a vacuum or sparging the reaction mixture with an inert gas like nitrogen. The primary benefits of this method are improved energy efficiency and a streamlined purification process, as the need to remove a solvent is eliminated. nih.gov

Sonochemical Enhancement of Esterification

Sonochemistry, the application of ultrasound to chemical reactions, offers a method for enhancing the rate of esterification. mdpi.com The primary mechanism involves acoustic cavitation: the formation, growth, and implosive collapse of bubbles in the liquid medium. This process generates localized hot spots with extremely high temperatures and pressures, which can significantly accelerate reaction rates. mdpi.com

For the synthesis of this compound, sonication can provide several advantages:

Enhanced Mass Transfer: Ultrasound creates powerful micro-jets and shockwaves that improve mixing, overcoming mass transfer limitations, especially in viscous reaction mixtures.

Increased Reaction Rate: The localized energy input can lower the activation energy, leading to faster reaction times and potentially higher yields. mdpi.com

Energy Efficiency: Sonochemistry can often achieve desired results at lower bulk temperatures, contributing to energy savings. mdpi.com

This technique represents a modern, energy-efficient alternative to conventional heating methods for ester synthesis. mdpi.com

Downstream Processing and Purification Strategies

Following the synthesis, the crude this compound contains a mixture of the desired product, unreacted starting materials, catalyst, and potential by-products. A multi-step purification process is essential to achieve the high-purity grade required for cosmetic applications. tiiips.comglooshi.com

Techniques for Removal of Unreacted Starting Materials and Catalysts

The initial purification step targets the removal of residual reactants and the catalyst. The specific techniques depend on the nature of the catalyst used (homogeneous or heterogeneous).

Neutralization and Washing: If a liquid acid catalyst like sulfuric acid or p-toluenesulfonic acid is used, the crude product is first neutralized. This is typically done by washing with an aqueous alkaline solution, such as sodium carbonate or sodium bicarbonate, to convert the acids into their respective salts. google.comscienceready.com.au Subsequent washing with water removes these salts and any remaining water-soluble impurities. google.com

Filtration: When a solid, heterogeneous catalyst is employed, it can be easily removed from the reaction mixture by simple filtration at the end of the reaction. google.com This method is often cleaner and avoids the need for extensive washing steps. google.com

Separation and Isolation of this compound

Once the catalyst and acidic impurities are removed, the next step is to isolate the this compound from the excess isostearyl alcohol.

Distillation: Unreacted isostearyl alcohol is typically removed via distillation. scienceready.com.au Given the high boiling points of both the alcohol and the ester, this step is often performed under reduced pressure (vacuum distillation) to lower the required temperature and prevent thermal degradation of the product. google.com

Crystallization and Filtration: In some cases, crystallization can be used as a purification method. tiiips.com By cooling the mixture, the desired ester may crystallize out, allowing for separation from impurities via filtration. tiiips.com

Advanced Purification for Purity Enhancement (e.g., distillation, activated carbon treatment)

To meet the stringent requirements of the cosmetic industry, final polishing steps are necessary to improve the product's color, odor, and purity.

Vacuum Distillation: A final vacuum distillation of the ester can further purify the product by separating it from any non-volatile impurities or residual starting materials. tiiips.com

Adsorbent Treatment: The product is often treated with adsorbents to remove trace impurities that affect its sensory properties. Activated carbon is commonly used to eliminate color and odor-causing molecules. google.com Other materials like activated clay or diatomaceous earth can also be employed for this purpose. google.com The ester is typically agitated with the adsorbent material and then filtered to yield the final, highly purified product.

Table 2: Summary of Purification Techniques for this compound
Purification StepTechniquePurposeReference
Removal of Reactants & CatalystNeutralization/WashingRemoves unreacted malic acid and soluble acid catalysts. google.comscienceready.com.au
FiltrationRemoves solid catalysts. google.com
Separation & IsolationDistillation (Vacuum)Removes unreacted isostearyl alcohol. google.com
CrystallizationSeparates the ester product from soluble impurities. tiiips.com
Advanced PurificationFinal Vacuum DistillationEnhances purity by separating from high-boiling impurities. tiiips.com
Activated Carbon/Clay TreatmentRemoves color and odor impurities. google.com

By-product Formation and Control During Synthesis

Formation of Monoester and Oligomeric Species

The esterification of a dicarboxylic acid such as malic acid with an alcohol proceeds in a stepwise manner, inevitably leading to the presence of monoester intermediates. The reaction first forms isostearyl malate, which then reacts with a second molecule of isostearyl alcohol to yield the desired this compound.

The conversion of the monoester to the diester is an equilibrium-controlled process. Consequently, the final product mixture may contain residual amounts of the monoester and unreacted isostearyl alcohol. The extent of monoester formation is influenced by several factors:

Molar Ratio of Reactants: A lower molar ratio of isostearyl alcohol to malic acid will result in a higher proportion of the monoester at equilibrium. To drive the reaction toward the formation of the diester, an excess of the alcohol is typically used.

Reaction Temperature and Time: Higher temperatures and longer reaction times generally favor the completion of the diesterification. However, excessively high temperatures can promote side reactions.

Catalyst Activity: The type and concentration of the catalyst play a significant role. A more active catalyst can accelerate the conversion of the monoester to the diester.

Water Removal: As water is a by-product of the esterification, its efficient removal (e.g., through azeotropic distillation) is critical to shift the equilibrium towards the product side and minimize the presence of the monoester.

Under certain conditions, particularly at elevated temperatures, self-condensation of malic acid or its esters can occur, leading to the formation of oligomeric species. These are essentially short-chain polyesters of malic acid, which can be capped with isostearyl alcohol. The formation of these oligomers can increase the viscosity of the product and is generally undesirable.

The following table illustrates the effect of the molar ratio of alcohol to acid on the yield of monoester and diester in a typical esterification of a dicarboxylic acid. While this data is for a model system, it demonstrates the general principle applicable to this compound synthesis.

Table 1: Effect of Molar Ratio on Monoester and Diester Formation

Molar Ratio (Alcohol:Acid) Monoester Yield (%) Diester Yield (%)
1:1 55 45
2:1 25 75
3:1 10 90

Note: Data is representative of a generic dicarboxylic acid esterification and serves for illustrative purposes.

Control strategies to minimize monoester and oligomeric species primarily involve optimizing the reaction conditions. This includes using a sufficient excess of isostearyl alcohol, selecting an appropriate catalyst system that favors diester formation, and ensuring efficient and continuous removal of water from the reaction mixture.

Dimerization and Other Side Reactions of Malic Acid

Malic acid, being a hydroxy dicarboxylic acid, is susceptible to several side reactions under typical esterification conditions, which are often conducted at elevated temperatures. These side reactions can lead to impurities that affect the quality of the final this compound product.

One of the most significant side reactions is the dehydration of malic acid . This can proceed via two main pathways:

Formation of Maleic and Fumaric Acids: Intramolecular dehydration of malic acid can yield maleic acid, which can then isomerize to the more stable fumaric acid under thermal conditions. These unsaturated dicarboxylic acids can then be esterified by isostearyl alcohol to form this compound and diisostearyl fumarate, respectively. The presence of these unsaturated esters can impact the oxidative stability and other properties of the final product.

Dimerization and Oligomerization: Intermolecular dehydration between two molecules of malic acid can lead to the formation of a dimer. This dimer is an ether-dicarboxylic acid. Further condensation can lead to higher oligomers. These dimeric and oligomeric acids can also be esterified to some extent by isostearyl alcohol, leading to complex mixtures of by-products. A Japanese patent has noted that the synthesis of diisostearyl malate may result in by-products that include an "esterified product of a dimer of malic acid".

A study on the esterification of malic acid with butanol using various catalysts provides insight into the formation of by-products from malic acid dehydration. The results, summarized in the table below, show the relative amounts of dibutyl maleate and dibutyl fumarate formed. While this study uses a different alcohol, the principles of by-product formation from malic acid are transferable to the synthesis of this compound.

Table 2: By-product Formation in the Esterification of Malic Acid with Butanol Using Different Catalysts

Catalyst Malic Acid Conversion (%) Dibutyl Malate Selectivity (%) Dibutyl Fumarate Selectivity (%)
Sulfuric Acid 95 85 10
p-Toluenesulfonic Acid 88 90 8
Amberlyst-15 85 92 6

Source: Adapted from a study on the esterification of malic acid with butanol. This data is illustrative of the types of by-products that can form.

The data indicates that the choice of catalyst can influence the extent of side reactions. Strong mineral acids like sulfuric acid may promote dehydration to a greater extent than solid acid catalysts like Amberlyst-15.

To control these side reactions, the following strategies can be employed:

Temperature Control: Maintaining the lowest possible reaction temperature that still allows for a reasonable reaction rate can minimize dehydration and dimerization reactions.

Catalyst Selection: Choosing a catalyst that is selective for esterification over dehydration is crucial. Solid acid catalysts are often preferred as they can offer higher selectivity and easier removal from the reaction mixture.

Reaction Time: Minimizing the reaction time can reduce the exposure of malic acid to conditions that favor side reactions.

By carefully controlling the reaction stoichiometry, temperature, catalyst, and reaction time, the formation of these by-products can be minimized, leading to a higher purity and yield of the desired this compound.

Molecular Structure and Stereochemical Characterization

Core Chemical Structure Elucidation

Diisostearyl malate (B86768) is chemically identified as bis(16-methylheptadecyl) 2-hydroxybutanedioate. nih.gov Its molecular formula is C40H78O5, and it has a molecular weight of approximately 639.0 g/mol . nih.govuni.lu The core of this molecule is derived from malic acid, a dicarboxylic acid, which is esterified with two molecules of isostearyl alcohol. tiiips.comcir-safety.org

The formation of diisostearyl malate occurs through an esterification reaction where malic acid reacts with isostearyl alcohol. tiiips.com This process typically involves a molar ratio of approximately 1:1.8 to 1:2.2 of malic acid to isostearyl alcohol and can be catalyzed by acids like p-toluenesulfonic acid or sulfuric acid. google.com The resulting structure features a central malate unit with two long, branched isostearyl chains attached via ester linkages. tiiips.comcir-safety.org This structure is largely non-polar, rendering the compound insoluble in water but soluble in oils and other lipophilic substances. tiiips.comsurfactant.top

Isostearyl Group Analysis: Branched Chain Architecture and Isomeric Diversity

The "isostearyl" component of diisostearyl malate refers to isostearyl alcohol, a branched-chain fatty alcohol with the chemical formula C18H38O. ontosight.ai Unlike its linear counterpart, stearyl alcohol, isostearyl alcohol consists of a mixture of branched-chain isomers. makingcosmetics.com The most common structure is 16-methylheptadecan-1-ol, where a methyl group is attached to the 16th carbon of a 17-carbon chain. atamanchemicals.comchemicalbook.com

This branched architecture is a key determinant of the physical properties of diisostearyl malate. The presence of methyl branching disrupts the uniform packing that can occur with straight-chain alcohols, which is why isostearyl alcohol is a liquid at room temperature, while stearyl alcohol is a waxy solid. makingcosmetics.com This characteristic is conferred to diisostearyl malate. tiiips.com The branching points along the carbon chain create chiral centers, leading to a multitude of possible stereoisomers within commercial isostearyl alcohol, which is typically a mixture of these isomers. This isomeric diversity further contributes to the liquid nature and unique properties of the resulting diester.

Stereochemical Aspects of the Malate Moiety

The malate core of the molecule also possesses significant stereochemical features. Malic acid, with the formula HOOC-CH(OH)-CH2-COOH, is a chiral molecule because it contains an asymmetric carbon atom—the carbon bonded to the hydroxyl group. testbook.comatamanchemicals.com

D-, L-, and DL-Stereoisomerism of Malic Acid

Due to its chiral center, malic acid exists in two stereoisomeric forms, or enantiomers: D-malic acid and L-malic acid. wikipedia.orgnih.gov These are non-superimposable mirror images of each other. testbook.com L-malic acid is the form that occurs naturally in many fruits and is produced by living organisms. wikipedia.orgebi.ac.uk The D-isomer is produced synthetically. testbook.com A mixture of equal parts of the D- and L-isomers is known as a racemic mixture, or DL-malic acid. atamanchemicals.comwikipedia.orgxawanlong.net Consequently, diisostearyl malate can be synthesized from L-malic acid, D-malic acid, or DL-malic acid, which will determine the stereochemistry of the final product. google.com

Conformational Dynamics of Diisostearyl Maleate (B1232345)

The term "Diisostearyl Maleate" is sometimes used interchangeably with diisostearyl malate, though maleic acid is the cis-isomer of butenedioic acid, an unsaturated dicarboxylic acid, while malic acid is a saturated hydroxy dicarboxylic acid. Assuming the query refers to the malate, the conformational dynamics are complex. The molecule is not rigid; rather, it is highly flexible due to the numerous single bonds within the isostearyl chains. These long alkyl chains can rotate and fold in various ways. eurekalert.orgjst.go.jp

Studies on long-chain esters and similar molecules indicate that their conformation is influenced by their environment. acs.orgrsc.orgaip.org The multiple branching points and chiral centers in diisostearyl malate create a molecule with a complex and dynamic three-dimensional structure. This flexibility is a key aspect of its function in cosmetic formulations, allowing it to spread easily and form a smooth, non-greasy film. tiiips.com

Analytical Chemistry and Spectroscopic Characterization

Chromatographic Techniques for Compositional Analysis and Purity Assessment

Chromatography is fundamental in separating Diisostearyl Malate (B86768) from raw materials, by-products, and impurities, thereby ensuring its quality and assessing its final composition.

High-Performance Liquid Chromatography (HPLC) is a key analytical method for the quality control of Diisostearyl Malate. tiiips.com It is employed to verify the purity and chemical composition of the final product after synthesis and purification. tiiips.com The technique can effectively separate the main Diisostearyl Malate component from unreacted precursors and other related substances.

In the analysis of ester oils like Diisostearyl Malate, various HPLC configurations can be utilized. For instance, Gel Permeation Chromatography (GPC) columns are suitable for separating components based on molecular size, which is effective for distinguishing polyesters from diesters and monoesters. googleapis.com Reversed-phase columns, such as Octadecyl-bonded silica (B1680970) (ODS, C18) or Phenyl columns, are also commonly used. googleapis.comscience.govfishersci.com Phenyl columns, in particular, offer an alternative selectivity that can enhance the separation of aromatic and moderately polar compounds. fishersci.com The analysis of Diisostearyl Malate can be performed using HPLC systems coupled with detectors like an evaporative light scattering detector (ELSD) or mass spectrometry (MS) for enhanced sensitivity and structural confirmation. labshake.com

Table 1: Illustrative HPLC Parameters for Ester Compound Analysis

Parameter Description
Column Styrene divinylbenzene-based GPC columns; Reversed-phase C18 or Phenyl columns. googleapis.comfishersci.com
Mobile Phase Tetrahydrofuran (for GPC); Gradients of water and acetonitrile (B52724) or methanol (B129727) (for reversed-phase). googleapis.comfishersci.com
Detector Mass Spectrometry (MS), UV-Vis, Evaporative Light Scattering Detector (ELSD). labshake.com

| Application | Purity assessment, separation of monoesters, diesters, and polyesters, compositional analysis. tiiips.comgoogleapis.com |

Gas Chromatography (GC) is another critical technique for assessing the purity of Diisostearyl Malate, particularly for identifying volatile impurities. oshadhi.co.uk Research has shown that GC analysis can detect residual impurities within the compound, such as isostearyl alcohol, which may be leftover from the initial esterification reaction. tiiips.comresearchgate.netnih.gov

The process involves vaporizing the sample, which is then carried by an inert gas through a heated column. oshadhi.co.uk Components separate based on their boiling points and interactions with the column's stationary phase, allowing for the identification and quantification of impurities. oshadhi.co.uk For instance, in a study investigating contact cheilitis, GC was used to identify an isostearyl alcohol impurity in a sample of Diisostearyl malate. researchgate.netnih.gov GC analysis has also been used to confirm the specific isomeric structure of the isostearyl alcohol used in the synthesis, highlighting its utility in detailed compositional verification. google.com

Spectroscopic Methodologies for Structural and Quantitative Analysis

Infrared (IR) spectroscopy is a standard quality control method used to confirm the chemical identity of Diisostearyl Malate by identifying its functional groups. tiiips.com The IR spectrum of an organic molecule reveals the vibrations of its bonds when irradiated with infrared light, with each functional group producing characteristic absorption bands. utdallas.edu

For Diisostearyl Malate, the IR spectrum displays several key absorption bands that confirm its structure as a hydroxy-diester:

C-H Stretching: Strong bands related to the C-H stretching of the long isostearyl alkyl chains are observed around 2922 cm⁻¹ and 2853 cm⁻¹. mdpi.com

C=O Stretching: A strong, prominent band appears around 1710-1740 cm⁻¹. mdpi.comuobabylon.edu.iq This peak is characteristic of the carbonyl (C=O) group in the ester linkages, which is a defining feature of the molecule.

O-H Stretching: A broad band in the region of 3200-3500 cm⁻¹ indicates the presence of the hydroxyl (-OH) group from the malate core. ucalgary.ca

C-O Stretching: A band corresponding to the C-O stretching of the ester group is also present, typically in the 1150-1280 cm⁻¹ region. mdpi.compg.edu.pl

Table 2: Characteristic IR Absorption Bands for Diisostearyl Malate

Wavenumber (cm⁻¹) Bond Functional Group Description
~3200-3500 O-H Stretch Hydroxyl Broad band indicating the alcohol group. ucalgary.ca
~2850-2960 C-H Stretch Alkyl Strong bands from the isostearyl chains. mdpi.com
~1710-1740 C=O Stretch Ester Strong, sharp peak from the carbonyl group. mdpi.comuobabylon.edu.iq

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the complete structural elucidation of Diisostearyl Malate. Both ¹H NMR (proton) and ¹³C NMR (carbon-13) are used to map the carbon-hydrogen framework of the molecule. rsc.org

¹H NMR: The ¹H NMR spectrum provides information on the different types of protons and their neighboring environments. For Diisostearyl Malate, the spectrum shows characteristic signals corresponding to the protons in the long, branched alkyl chains of the isostearyl groups (typically in the δ 0.5-2.0 ppm range). google.com Other specific signals confirm the protons on the malate backbone, including the proton attached to the carbon bearing the hydroxyl group. google.com

¹³C NMR: The ¹³C NMR spectrum provides information about the different carbon atoms in the molecule. It can distinguish the carbonyl carbons of the ester groups, the carbon attached to the hydroxyl group, and the various carbons within the branched isostearyl chains.

Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish connectivity between different protons and carbons, providing unambiguous confirmation of the complete molecular structure. rsc.org

Ultraviolet-Visible (UV-Vis) spectroscopy is used in the analysis of Diisostearyl Malate, often as a quality control check. mdpi.comlookchem.com This technique measures the absorption of UV or visible light by a molecule. The primary chromophores (light-absorbing parts) in Diisostearyl Malate are the carbonyl groups of the ester functions. These groups undergo a weak n→π* electronic transition in the UV region.

However, since this absorption is weak and occurs at lower wavelengths, UV-Vis spectroscopy is not the primary method for structural elucidation of this compound. Instead, it is more commonly employed to quantify the presence of any UV-absorbing impurities or to ensure the general consistency and clarity of the product. lookchem.com For analysis, a dilute solution of the emollient, such as 1% w/w in a solvent like n-hexane, is typically prepared and measured against a reference solvent. mdpi.com

Near-Infrared (NIR) Spectroscopy for Multicomponent Analysis

Near-Infrared (NIR) spectroscopy is a rapid and non-destructive analytical technique well-suited for the multicomponent analysis of materials like Diisostearyl Maleate (B1232345), particularly within cosmetic or industrial formulations. spectroscopyonline.combruker.comspectroscopyonline.com The NIR region of the electromagnetic spectrum (typically 780 nm to 2500 nm) contains overtone and combination bands of fundamental molecular vibrations found in the mid-infrared range, such as those from C-H, O-H, and N-H bonds. spectroscopyonline.commdpi.com

For a large molecule like Diisostearyl Maleate, the NIR spectrum consists of broad, overlapping bands that create a complex but unique spectral signature. While these bands are less specific than mid-IR absorptions, they are highly valuable for quantitative analysis. spectroscopyonline.com NIR spectroscopy's key advantage is its ability to penetrate samples deeply with little to no sample preparation, allowing for the direct analysis of liquids, viscous oils, and powders. bruker.comspectroscopyonline.com In a multicomponent system, such as a lipstick or cream containing this compound, NIR can simultaneously measure the concentration of the ester, water, other oils, and active ingredients. However, due to the overlapping nature of the spectra, chemometric methods are required to deconstruct the data and build robust quantitative models. spectroscopyonline.comresearchgate.net

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a powerful technique for generating a specific "vibrational fingerprint" of a molecule. anton-paar.com This method is based on the inelastic scattering of monochromatic light, usually from a laser, which interacts with the molecular vibrations in a sample. anton-paar.combiorxiv.org The resulting energy shifts in the scattered light produce a Raman spectrum, which reveals information about the specific chemical bonds and molecular structure.

Each molecule, including this compound, has a unique Raman spectrum that can be used for definitive identification. anton-paar.com The region of the spectrum below 1500 cm⁻¹ is often referred to as the "fingerprint region" because it contains complex vibrations arising from the entire molecular skeleton, making it highly specific to the compound. anton-paar.comresearchgate.net This technique could be used to:

Confirm the identity and purity of raw this compound.

Distinguish it from similar esters, such as Diisostearyl Malate, by identifying unique peaks related to the maleate's carbon-carbon double bond versus the malate's hydroxyl group.

Characterize the compound's isomeric distribution.

Detect its presence in finished products without separation. nih.gov

The specificity of the Raman fingerprint makes it an invaluable tool for quality control and counterfeit detection. nih.govresearchgate.net

Fluorescence Spectroscopy for Luminescent Properties

Fluorescence spectroscopy is a highly sensitive technique used to study the electronic structure of molecules by measuring the fluorescence, or light emission, from a sample after it has absorbed light. ejournal.byresearchgate.net A molecule that can fluoresce (a fluorophore) absorbs a photon, promoting it to an excited electronic state. It then rapidly returns to the ground state by emitting a photon at a longer wavelength.

The luminescent properties of this compound are not widely documented, and many esters of its type exhibit minimal to no native fluorescence. However, fluorescence spectroscopy could be employed to investigate several aspects:

Impurity Analysis: The technique is sensitive enough to detect trace amounts of fluorescent impurities that may be present from the manufacturing process, such as aromatic contaminants.

Interaction Studies: If this compound is formulated with fluorescent dyes or active ingredients, fluorescence spectroscopy can be used to study their interaction. Changes in the fluorescence quantum yield or emission wavelength of a fluorophore can indicate binding or changes in the microenvironment viscosity provided by the ester. ejournal.by Some molecules, known as molecular rotors, exhibit a significant increase in fluorescence quantum yield in viscous solutions, a property that could be explored in formulations containing this compound. ejournal.by

Titrimetric and Physico-chemical Analytical Methods

Alongside spectroscopic methods, classical titrimetric and physico-chemical analyses are fundamental for the quality control and characterization of this compound. tiiips.com These methods provide essential data on the bulk properties and purity of the material.

Analytical MethodProperty MeasuredSignificance for this compound
Titrimetric Analysis Acid Value / Acidity IndexQuantifies the amount of free acids (e.g., residual malic acid) present. It is a critical purity parameter, as high acidity can affect formulation stability and skin compatibility. tiiips.comncert.org.in
Titrimetric Analysis Saponification ValueMeasures the total amount of ester groups. This value is characteristic of the specific ester and can be used to confirm identity and calculate the average molecular weight.
Rheometry ViscosityCharacterizes the flow behavior of the liquid ester. Viscosity is a crucial parameter for cosmetic formulations, influencing texture, spreadability, and sensory feel. ocl-journal.orgnikkolgroup.com
Differential Scanning Calorimetry (DSC) Melting Point / Thermal TransitionsDetermines the temperature at which the substance changes state. For a viscous liquid like this compound, it helps identify solidification point and other thermal events.
Refractometry Refractive IndexMeasures how light propagates through the substance. It is a simple, rapid method for identity verification and purity assessment.

These methods are routinely used to ensure that batches of this compound meet established specifications for use in high-quality products. tiiips.com

Chemometric Approaches for Multivariate Spectroscopic Data Analysis

Spectroscopic techniques like NIR and Raman generate large, complex datasets that are often difficult to interpret directly. mdpi.com Chemometrics applies mathematical and statistical methods to extract meaningful information from this chemical data. diva-portal.org

Principal Component Analysis (PCA) for Data Reduction and Pattern Recognition

Principal Component Analysis (PCA) is an unsupervised chemometric technique used to simplify the complexity of multivariate data. ias.ac.infrontiersin.org When applied to a set of spectra (e.g., from different batches of this compound), PCA reduces the many variables (absorbance at each wavelength) into a few, new uncorrelated variables called Principal Components (PCs). biorxiv.orgmestrelab.com

The primary goals of using PCA are:

Data Visualization and Pattern Recognition: By plotting the first few PCs against each other (a "scores plot"), it is possible to visualize natural groupings or clusters in the data. This can help identify batch-to-batch variability, differentiate between suppliers, or detect outlier samples. biorxiv.orgdiva-portal.org

Dimensionality Reduction: The first few PCs capture the majority of the variance in the data, allowing for analysis in a much lower-dimensional space without significant loss of information. frontiersin.org

For instance, PCA could be applied to the Raman spectra of various emollient esters to see how they cluster based on structural similarities and differences.

Partial Least Squares (PLS) Regression for Quantitative Modeling

Partial Least Squares (PLS) regression is a supervised chemometric technique that is widely used in quantitative spectroscopy. frontiersin.orgmestrelab.com Unlike PCA, PLS models the relationship between two sets of variables: the spectral data (X-matrix) and a specific property of interest, such as concentration (Y-matrix). diva-portal.orgias.ac.in

The process involves building a calibration model from samples with known concentrations. This model can then be used to predict the concentration in new, unknown samples from their spectra. ias.ac.in The key applications for PLS regression in the analysis of this compound include:

Quantitative Analysis in Formulations: Developing a robust PLS model based on NIR spectra to rapidly determine the concentration of this compound in a finished product like a lip gloss or lotion, replacing slower chromatographic methods. bruker.comresearchgate.net

Predicting Physico-chemical Properties: Correlating spectral data with properties like viscosity or acid value to create a predictive model that allows for faster quality control checks.

PLS is particularly effective when dealing with the highly overlapping and complex signals characteristic of NIR spectroscopy. mdpi.com

Parallel Factor Analysis (PARAFAC) for Multidimensional Data Decomposition

Parallel Factor Analysis (PARAFAC), also known as Canonical Decomposition (CANDECOMP), is a multi-way data analysis method that generalizes PCA to higher-order data arrays. rsc.orgnih.gov It decomposes a multidimensional dataset (e.g., a set of matrices) into a sum of components, where each component is a trilinear product of loading vectors. researchgate.net This allows for the mathematical separation of the underlying sources of variation within the data. rsc.org

PARAFAC is particularly powerful for analyzing data from techniques like fluorescence excitation-emission matrix (EEM) spectroscopy, where it can decompose complex spectra into the contributions of individual fluorescent chemical components. rsc.org It has also been validated for decomposing data in electrophysiology and functional near-infrared spectroscopy (fNIRS). nih.govresearchgate.netbiorxiv.org

For Diisostearyl Malate, direct applications of PARAFAC are not documented in current research. However, its capabilities suggest potential utility in advanced analytical characterization. If Diisostearyl Malate samples were analyzed using techniques that generate multidimensional data, PARAFAC could be employed to:

Decompose complex spectral or chromatographic data to identify and quantify trace impurities or degradation products.

Analyze the effects of different process parameters on the final product by resolving the underlying chemical or physical variations.

Study the interaction of Diisostearyl Malate with other components in a formulation by analyzing data from techniques sensitive to molecular interactions over time or temperature changes.

PARAFAC is recognized as a robust, data-driven alternative for the analysis of complex, multi-dimensional datasets. researchgate.netbiorxiv.org

Impurity Profiling and Specification Testing in Research Samples

The purity of Diisostearyl Malate is critical for its performance and safety in final applications. Impurity profiling and specification testing are essential quality control steps. Diisostearyl Malate is synthesized via the esterification of malic acid with isostearyl alcohol. tiiips.comcir-safety.org The manufacturing process, including purification steps, determines the final impurity profile.

Potential impurities in research-grade and commercial samples can stem from several sources:

Unreacted Raw Materials : Residual amounts of malic acid and isostearyl alcohol may remain after the reaction is complete. tiiips.com

Synthesis By-products : Side reactions can lead to the formation of monoesters (isostearyl malate) or other unintended compounds. cir-safety.org

Catalysts : If catalysts such as sulfuric acid are used to drive the esterification, they must be removed during purification. tiiips.com

Impurities in Starting Materials : The malic acid used in synthesis may contain small amounts of maleic acid. cir-safety.orgcir-safety.org

A study involving gas chromatography detected isostearyl alcohol as an impurity in a sample of Diisostearyl Malate. tiiips.com Quality control checks are performed to verify the purity, chemical composition, and physical properties of the final product. tiiips.com Common analytical techniques include high-performance liquid chromatography (HPLC), gas chromatography (GC), and IR spectroscopy. tiiips.com

The following tables summarize typical impurities and quality control specifications for Diisostearyl Malate based on available data.

Table 1: Potential Impurities in Diisostearyl Malate

Impurity Name Source Analytical Method for Detection
Isostearyl Alcohol Unreacted starting material Gas Chromatography (GC) tiiips.com
Malic Acid Unreacted starting material HPLC, Titrimetric Analysis tiiips.comcir-safety.org
Maleic Acid Impurity in malic acid raw material HPLC cir-safety.org
Heavy Metals Contaminant from process or raw materials Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP)

Table 2: Quality Control Specifications for Diisostearyl Malate

Parameter Specification Analytical Method
Purity ≥90% HPLC, GC
Heavy Metals ≤20 ppm AAS or ICP
Selenium ≤2 ppm AAS or ICP
Appearance Colorless to light yellow viscous liquid Visual Inspection tiiips.comnikkolgroup.com
Acid Value Varies by manufacturer Titrimetric Analysis tiiips.com

Chemical Reactivity and Mechanistic Studies

Hydrolytic Degradation Mechanisms

The ester functional groups in diisostearyl maleate (B1232345) are susceptible to hydrolysis, a reaction that involves the cleavage of the ester bond by water. jk-sci.comdalalinstitute.com This process can be catalyzed by acids, bases, or enzymes. jk-sci.comdalalinstitute.com

Acid-Catalyzed Ester Hydrolysis

Under acidic conditions, the hydrolysis of diisostearyl maleate is a reversible reaction that results in the formation of malic acid and isostearyl alcohol. jk-sci.comlibretexts.org The mechanism is essentially the reverse of Fischer esterification. jk-sci.comchemistrysteps.com

The reaction is initiated by the protonation of the carbonyl oxygen of the ester group by a hydronium ion (H₃O⁺), which is present in acidic aqueous solutions. libretexts.orgchemguide.co.uk This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. libretexts.orgucalgary.ca The subsequent attack by water leads to the formation of a tetrahedral intermediate. jk-sci.comucalgary.ca

Following the formation of the tetrahedral intermediate, a proton is transferred from the attacking water molecule to one of the oxygen atoms of the original alcohol moiety. chemguide.co.ukyoutube.com This step converts the isostearyl group into a good leaving group (isostearyl alcohol). The intermediate then collapses, expelling the isostearyl alcohol and reforming the carbonyl group, which is now part of a carboxylic acid. ucalgary.cayoutube.com Finally, the acid catalyst is regenerated. chemguide.co.ukyoutube.com To favor hydrolysis, a large excess of water can be utilized to shift the equilibrium towards the products. libretexts.orgchemistrysteps.com

Base-Catalyzed Ester Hydrolysis

Base-catalyzed hydrolysis, also known as saponification, is an essentially irreversible process for esters like this compound. chemistrysteps.comucoz.com The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the electrophilic carbonyl carbon of the ester. ucalgary.camasterorganicchemistry.com This results in the formation of a tetrahedral intermediate. jk-sci.commasterorganicchemistry.com

Enzymatic Hydrolysis Pathways (e.g., by esterases)

Enzymes, particularly esterases such as lipases and carboxyl esterases, can catalyze the hydrolysis of this compound. cir-safety.orgnih.gov This enzymatic degradation is a key metabolic pathway. cir-safety.org The process involves the recognition and binding of the ester substrate by the enzyme, followed by the hydrolytic cleavage of the ester bonds. nih.govmdpi.com

The general mechanism of enzymatic hydrolysis involves several steps:

Diffusion and Adsorption: The enzyme diffuses from the bulk solution to the substrate surface and adsorbs onto it. nih.gov

Complex Formation: The enzyme binds to the this compound molecule, forming an enzyme-substrate complex. nih.gov

Catalysis: The enzyme facilitates the hydrolysis of the ester bond. nih.gov

Product Release: The products, malic acid and isostearyl alcohol, are released, and the enzyme is regenerated to catalyze another reaction. nih.gov

The rate and extent of enzymatic hydrolysis can be influenced by factors such as the specific enzyme used, temperature, and pH. mdpi.com For instance, lipases from certain microbial sources have been shown to be effective in degrading polylactic acid, another polyester, by hydrolyzing its ester bonds. mdpi.com It is expected that esterases in the skin can metabolize this compound into malic acid and isostearyl alcohol. cir-safety.org

Oxidative Stability and Reaction Pathways

This compound is noted for its good oxidative stability. corum.com.twcorum.com.twrossorg.com This stability is a desirable characteristic, as oxidation can lead to rancidity and degradation of the compound. paulaschoice.pl However, like other organic molecules, it is not completely immune to oxidation, especially under harsh conditions.

The oxidation of esters, particularly those with unsaturated components, typically proceeds via a free-radical mechanism known as autoxidation. ifes.edu.brmdpi.com This process involves three main stages: initiation, propagation, and termination. mdpi.com

Initiation: This stage involves the formation of free radicals. Catalysts such as metals (e.g., Fe, Cu), light, or heat can initiate the process by promoting the abstraction of a hydrogen atom. mdpi.comresearchgate.net

Propagation: A radical abstracts a hydrogen atom from the ester molecule, creating a new radical. This new radical can then react with oxygen to form a peroxyl radical. The peroxyl radical can, in turn, abstract a hydrogen from another ester molecule, propagating the chain reaction. nih.gov

Termination: The reaction is terminated when two radicals combine to form a stable, non-radical product. researchgate.net This can lead to the formation of various degradation products, including aldehydes, ketones, alcohols, and polymers. researchgate.net

The presence of branched isostearyl chains in this compound contributes to its oxidative stability. The rate of oxidation is significantly influenced by the degree of unsaturation in the fatty acid chains; more double bonds lead to lower stability. tandfonline.com

Reduction Reactions of this compound

This compound, being an α,β-unsaturated diester, can undergo reduction reactions. The double bond and the ester carbonyl groups are potential sites for reduction.

The conjugate reduction (1,4-reduction) of α,β-unsaturated esters can be achieved using various catalytic systems. For instance, rhodium-hydride complexes, generated from catalysts like RhCl(PPh₃)₃ and a reducing agent such as Et₂Zn, can add to the α,β-unsaturated ester to form an enolate intermediate. researchgate.net This can then be protonated to yield the saturated ester.

Alternatively, the carbonyl groups of the ester can be reduced to alcohols. However, the reduction of esters typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄). A milder reducing agent like diisobutylaluminium hydride (DIBAL-H) can sometimes be used, often at low temperatures, to reduce esters to aldehydes. jst.go.jp The selective reduction of the double bond without affecting the ester groups can be achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), sometimes with a catalyst poison to prevent over-reduction. organic-chemistry.org The treatment of α,β-unsaturated carbonyl compounds with Raney Ni-Al alloy in aqueous media has been shown to yield the corresponding saturated alcohols. lew.ro

Intermolecular Interactions with Hydroxyl Groups

The presence of a hydroxyl (-OH) group in the malic acid backbone of this compound significantly influences its intermolecular interactions. corum.com.tw This hydroxyl group allows this compound to form hydrogen bonds with other polar molecules, including water and other molecules containing hydroxyl groups. cosmeticsbusiness.comaston-chemicals.com

These hydrogen bonding interactions contribute to several of the compound's physical properties. For example, the ability to form hydrogen bonds increases the polarity of the molecule. cosmeticsbusiness.comaston-chemicals.com This enhanced polarity can lead to a lower interfacial tension against water and a higher viscosity compared to similar diesters without a hydroxyl group, such as diisostearyl fumarate (B1241708). cosmeticsbusiness.com The increased viscosity is a result of the stronger intermolecular forces between the emollient molecules. cosmeticsbusiness.com

Mechanisms of Film Formation

The film-forming capabilities of diisostearyl malate (B86768) are intrinsically linked to its molecular structure and physicochemical properties, primarily its function as a substantive emollient. When applied to a surface such as skin or hair, it creates a cohesive, continuous layer that imparts specific aesthetic and functional benefits.

The primary mechanism of film formation is driven by the emollient nature of diisostearyl malate. glooshi.comuniproma.com Upon application, it deposits a thin, uniform film on the skin's surface. specialchem.com This film acts as a protective barrier, which helps to lock in moisture and prevent transepidermal water loss, thus keeping the skin hydrated, soft, and smooth. glooshi.comuniproma.comspecialchem.com The formation of this barrier is attributed to the large, branched-chain C18 isostearyl groups, which are hydrophobic and create a water-repellent layer. specialchem.com This characteristic is particularly beneficial in leave-on products like night creams and lip care formulations, where sustained moisture retention is desired. myskinrecipes.com

The molecular architecture of diisostearyl malate, specifically its high molecular weight and the presence of long, branched alkyl chains, contributes to its superior film-forming ability when compared to linear-chain analogues. These branched chains are thought to interlock and create a more durable and substantive film on the skin. This structure also provides a "cushiony" and non-greasy feel, enhancing the sensory experience of the cosmetic product. stokkee.com

The table below summarizes the key functional properties of diisostearyl malate that contribute to its mechanism of film formation.

Property Description Relevance to Film Formation Reference
Emolliency Softens and soothes the skin.Forms a smooth, conditioning film on the skin's surface. glooshi.com
Occlusivity Forms a barrier to prevent moisture loss.The primary mechanism for hydration is by creating a moisture-locking film. uniproma.comspecialchem.com
Substantivity Adheres well to surfaces like skin and lips.The branched C18 chains promote the formation of a long-lasting, durable film. cdfsupplies.com
Pigment Binding Binds and disperses pigments effectively.Ensures uniform pigment distribution within the film for even color application. ulprospector.comulprospector.com
Texture Enhancement Provides a rich, cushiony, non-greasy feel.The resulting film has a desirable sensory profile. stokkee.com
Synergistic Effects Interacts favorably with other cosmetic polymers and oils.Can enhance the film integrity and functional properties of the overall formulation. biosynth.comlubrizol.com

Advanced Applications in Material Science and Polymer Chemistry

Integration into Film-Forming Polymer Systems

Diisostearyl malate (B86768) is utilized in film-forming polymer systems, where it contributes to the creation of thin, flexible, and durable films. researchgate.netlesielle.com Its hydrophobic nature, a result of its C18 alkyl chain, allows it to form a protective layer that can prevent moisture loss. researchgate.netlesielle.comalibaba.comepo.orgspecialchem.com This characteristic is particularly beneficial in applications requiring a barrier against environmental factors. The film-forming process with diisostearyl malate often involves its dissolution in a suitable solvent along with a polymer. ulprospector.com Upon application and solvent evaporation, the diisostearyl malate and polymer molecules coalesce, forming a continuous film. ulprospector.comnih.gov

In cosmetic applications, diisostearyl malate is incorporated into formulations like lipsticks and foundations to enhance their film-forming properties, providing a long-lasting and comfortable wear. chanhtuoi.comuniproma.com Its compatibility with other hydrophobic solvents and oils makes it a versatile ingredient in these systems. researchgate.netlesielle.comepo.org

Role in Organogelator Systems and Gelation Phenomena

Diisostearyl malate plays a significant role in organogelator systems, which are thermally reversible, three-dimensional networks of self-assembled molecules in an organic liquid. These systems have applications in various fields, including cosmetics and drug delivery. juniperpublishers.comdow.com

Diisostearyl Maleate (B1232345) as a Reference Oil in Gel Hardness Analysis

In the study of organogels, diisostearyl malate is often used as a reference oil for analyzing gel hardness. juniperpublishers.comrsc.org This is due to its stability and consistent properties, which provide a reliable medium for comparing the gelling capabilities of different organogelators. rsc.org For instance, in research involving starch-derived organogelators, diisostearyl malate was the chosen solvent to assess the gelation performance of the synthesized compounds. rsc.org

Interactions with Novel Organogelators (e.g., starch-derived systems)

Diisostearyl malate has been shown to interact effectively with novel organogelators, such as those derived from starch. rsc.org Its branched structure is thought to reduce crystallinity, which enhances its compatibility with these gelators. This interaction is crucial for the formation of stable and effective organogel systems. The ability of starch-derived gelators to gel diisostearyl malate highlights the potential for creating new, bio-based materials with tailored properties. rsc.org

Control of Rheological Properties and Viscosity Modulation in Formulations

The rheological properties of a material, which describe its flow and deformation characteristics, are critical in many applications. lubrizol.comknowde.com Diisostearyl malate, with its high viscosity, is an effective rheology modifier. stokkee.comgoogle.com It is used to control the viscosity of various formulations, from cosmetics to industrial products. stokkee.combiosynth.com

In cosmetic formulations, diisostearyl malate's viscosity helps to improve the texture and application of products like lipsticks and creams. uniproma.comstokkee.com It also aids in the dispersion of pigments, ensuring a uniform color distribution. epo.orgspecialchem.comchanhtuoi.comlubrizol.comknowde.combiosynth.comtnjc.com.tw The ability to modulate viscosity is also important in industrial applications such as inks and coatings, where precise flow characteristics are required for optimal performance. borchers.combasf.com

Synergistic Interactions in Multi-Component Material Systems

One notable synergistic interaction is observed in transparent oily solid cosmetics, where diisostearyl malate, in combination with polyglyceryl-2 diisostearate, enhances the transparency of the formulation. google.com This effect is attributed to their good solubility in the polyamide resin used as a solidifying agent, which helps to overcome the opacity typically associated with such systems. google.com

Plasticizing Functionality in Polymer and Material Matrices

A plasticizer is a substance added to a material, typically a polymer, to increase its flexibility and reduce brittleness. juniperpublishers.com Diisostearyl malate functions as a plasticizer in various polymer and material matrices. alibaba.com In the chemical industry, it is used to enhance the flexibility and durability of plastics such as polyvinyl chloride (PVC). alibaba.com Its incorporation into polymer chains increases the free volume and reduces intermolecular forces, resulting in a more pliable material. juniperpublishers.com

In the context of biodegradable polymers, diisostearyl malate can be used to improve their mechanical properties, making them more suitable for a wider range of applications. chanhtuoi.comtaoka-chem.co.jp Its use as a plasticizer is also evident in cosmetic formulations, where it helps to prevent products like lipsticks from becoming brittle and improves their application properties. epo.orgstokkee.com

Dispersing and Binding Capabilities in Particulate Systems (e.g., pigments)

Diisostearyl malate is highly effective as a dispersing and binding agent, particularly in systems containing particulate matter such as pigments. uni.lunih.gov Its performance in these applications is attributable to its function as a wetting agent, which promotes the uniform distribution of solid particles within a liquid medium. thegoodscentscompany.com This capability is crucial in the manufacturing of color cosmetics, where it ensures the stability and homogeneity of pigment dispersions, leading to consistent and vibrant color payoff. epa.govmpg.de

Furthermore, diisostearyl malate functions as a competent binder for pigmented products and pressed powders. uni.lumyskinrecipes.com Its adhesive properties help to compact and solidify the product, while also enhancing its adhesion to the skin, thereby improving wear and longevity. epa.govmpg.de The compound's high polarity and solubility characteristics make it particularly suitable for dissolving and dispersing pigments in various makeup formulations. myskinrecipes.comuniproma.com

Key Functions in Particulate Systems:

FunctionMechanism of Action
Pigment Dispersant Wets pigment particles to prevent clumping and ensure even distribution. mpg.deuni.lu
Binder Provides adhesion in pressed powders and other solid formulations. uni.lunih.gov
Wetting Agent Reduces the surface tension between solid particles and the liquid base. thegoodscentscompany.comfishersci.com
Stabilizer Enhances the stability and uniformity of pigment dispersions. epa.gov

Surfactant Properties: Emulsification and Solubilization Mechanisms

Diisostearyl malate exhibits notable surfactant properties, enabling it to function as an effective emulsifier and solubilizer. specialchem.comcosmileeurope.eugdsoyoung.com Surfactants are compounds that lower the surface tension between two liquids, or between a liquid and a solid. cosmileeurope.eu The molecular structure of diisostearyl malate, which is derived from the esterification of malic acid with isostearyl alcohol, consists of a hydrophilic (water-attracting) malic acid head and two lipophilic (oil-attracting) isostearyl alcohol tails. gdsoyoung.comtiiips.com

This amphiphilic nature allows diisostearyl malate to position itself at the oil-water interface, reducing the interfacial tension and facilitating the formation of a stable emulsion. cosmileeurope.eusanyo-chemical-solutions.com It is particularly effective in creating oil-in-water (O/W) emulsions, where fine oil droplets are dispersed within a continuous water phase. nikkolgroup.compsu.edu By forming a protective layer around the oil droplets, it prevents them from coalescing and separating from the aqueous phase. biolinscientific.com

The solubilization mechanism of diisostearyl malate involves the incorporation of poorly soluble substances, such as oils or active ingredients, into the core of micelles. These micelles are aggregates of surfactant molecules in which the lipophilic tails form an inner core to encapsulate the oil-soluble substance, while the hydrophilic heads face outward into the aqueous medium. This process allows for the creation of clear, stable solutions from otherwise immiscible components. sanyo-chemical-solutions.com

Theoretical and Computational Chemistry Studies

Molecular Dynamics Simulations for Interfacial Behavior (e.g., interaction with lipid bilayers)

Molecular Dynamics (MD) is a computational simulation method that models the physical movements of atoms and molecules over time. For a large, amphiphilic molecule like diisostearyl malate (B86768), MD simulations are particularly useful for understanding its behavior at interfaces, such as the oil-water interface in an emulsion or the surface of the skin, which can be modeled as a lipid bilayer.

While specific MD studies on diisostearyl malate are not widely published, research on analogous long-chain and branched esters provides a clear indication of the expected behavior. For instance, MD simulations have been crucial in assisting the design of new compounds in cosmetics by modeling how these molecules behave in formulations. uni.lu Studies on other esters show that these molecules can spontaneously self-assemble in an aqueous environment to form structures like micelles or aggregates. nih.govcenmed.com

In a typical simulation, a system would be constructed containing diisostearyl malate molecules, water, and often a lipid bilayer to mimic the skin barrier. The interactions between all atoms are calculated using a force field, and Newton's equations of motion are solved to track the trajectory of each atom over a set period, often nanoseconds. uni.lu

These simulations can reveal:

Orientation at Interfaces: How the molecule orients itself, for example, with its polar malate head group interacting with water or the polar heads of a lipid bilayer, and its nonpolar isostearyl tails extending into an oil phase or the hydrophobic core of the bilayer.

Aggregate Formation: The tendency of molecules to form larger structures. A study on a related compound, polyglyceryl-3-diisostearate, combined MD simulations with experimental X-ray scattering to understand how it forms reverse aggregates in different organic diluents. amdb.online

Interaction with Lipid Bilayers: How diisostearyl malate integrates into, or adsorbs onto, a lipid bilayer. This is critical for understanding its function as an emollient and its potential to influence the structure and permeability of the stratum corneum. Simulations of phospholipid bilayers have shown that the presence of molecules can alter lipid organization and dynamics. atamankimya.comcdutcm.edu.cn

The ultimate goal of these simulations is to connect the molecule's structure—its large size, branched chains, and ester linkages—to its functional properties in a complex formulation. uni.lu

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and reactivity of a molecule. These calculations can determine various electronic properties that govern how a molecule interacts with itself and with other chemical species. For diisostearyl malate, this provides fundamental insights into its chemical stability and interaction mechanisms.

Methods like Density Functional Theory (DFT) or other ab initio approaches can be used to calculate a molecule's properties, even for a structure as large as diisostearyl malate. wikipedia.org Key parameters derived from these calculations include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A large gap suggests high stability.

Electron Density and Electrostatic Potential: These calculations produce maps of electron distribution across the molecule. An electrostatic potential map reveals the electron-rich (negative potential) and electron-poor (positive potential) regions. For diisostearyl malate, the oxygen atoms of the ester and hydroxyl groups would be expected to be regions of negative potential, making them sites for electrophilic attack or hydrogen bonding. lipidmaps.org

Atomic Charges: The calculations can assign partial charges to each atom in the molecule, quantifying the polarity of specific bonds and functional groups. lipidmaps.org

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to create a mathematical relationship between the chemical structure of a molecule and its macroscopic properties. thegoodscentscompany.comnih.gov The fundamental principle is that the structure of a molecule, quantified by "molecular descriptors," dictates its physical, chemical, and even biological properties. nih.gov

The development of a QSPR model involves several steps:

Data Set Compilation: A set of molecules with known experimental property values (e.g., boiling point, viscosity, solubility) is gathered. nih.gov

Descriptor Calculation: For each molecule, a large number of numerical molecular descriptors are calculated from its chemical structure.

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that correlates a subset of the descriptors to the property of interest.

Validation: The model's predictive power is tested on molecules not used in its development.

For a class of compounds like large esters, QSPR models could be developed to predict properties relevant to cosmetic science, such as skin permeability, viscosity, or refractive index, without needing to synthesize and test every possible molecule.

Molecular descriptors are numerical values that encode different aspects of a molecule's structure. They can be categorized as:

Constitutional Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

Topological Descriptors: Based on the 2D representation of the molecule, describing its size, shape, and branching (e.g., connectivity indices, branching index).

Geometrical Descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area, volume).

Quantum-Chemical Descriptors: Derived from quantum calculations (e.g., HOMO/LUMO energies, dipole moment). nih.gov

For diisostearyl malate, specific descriptors would be particularly important. The branching index , a type of topological descriptor, quantifies the degree of branching in the isostearyl chains. This branching is known to significantly affect physical properties. For example, increased branching generally lowers the melting point and viscosity compared to a linear isomer of the same molecular weight, which explains why diisostearyl malate is a liquid emollient.

QSPR studies on related compounds like aliphatic alcohols and other esters have successfully correlated such descriptors with properties like boiling point, water solubility, and chromatographic retention indices. A hypothetical QSPR model for esters similar to diisostearyl malate might show that descriptors related to molecular weight and surface area positively correlate with viscosity, while a branching index shows a negative correlation.

The table below illustrates the types of descriptors that would be used in a QSPR model for a large ester and the properties they might predict.

Descriptor CategoryExample DescriptorPotential Correlated Macroscopic PropertyRationale for Correlation
Constitutional Molecular WeightBoiling Point, ViscosityLarger molecules have stronger van der Waals forces, leading to higher boiling points and viscosity.
Topological Branching IndexMelting Point, ViscosityIncreased branching disrupts efficient packing, lowering the melting point and reducing intermolecular friction (viscosity).
Geometrical Molecular Surface AreaSpreading on a SurfaceA larger surface area can relate to how well the molecule spreads, an important factor for emollients.
Quantum-Chemical Dipole MomentSolubility in Polar SolventsA higher dipole moment indicates greater polarity, which can enhance solubility in polar media.
Quantum-Chemical Polar Surface Area (PSA)Skin PermeabilityPSA is often inversely correlated with membrane permeability; it quantifies the surface area from polar atoms.

Environmental Fate and Degradation Studies

Biodegradation Pathways and Mechanisms

Diisostearyl malate (B86768) is an ester derived from the reaction of malic acid and isostearyl alcohol. uniproma.com Its biodegradation pathway is primarily initiated through the action of esterase enzymes, which are ubiquitous in the environment. These enzymes are expected to hydrolyze the ester bonds, breaking down diisostearyl malate into its constituent components: malic acid and isostearyl alcohol. cir-safety.orgcir-safety.org Malic acid, a naturally occurring organic acid found in fruits, is a common metabolite in the metabolic pathways of many organisms. cir-safety.org Isostearyl alcohol, a long-chain branched alcohol, is also subject to biodegradation. europa.eu

Studies on ready biodegradability have been conducted to assess the susceptibility of diisostearyl malate to aerobic microbial degradation. In a key study following the OECD 301F guideline (Manometric Respirometry Test), diisostearyl malate was investigated at concentrations of 20 mg/L and 100 mg/L over 28 days using activated sludge. europa.eu The results indicated that the substance is readily biodegradable. europa.eu At a concentration of 20 mg/L, a 75% degradation was observed within the 10-day window, fulfilling the criteria for ready biodegradability. europa.eu The test at a 100 mg/L concentration showed a lower degradation rate but still reached a significant level over the 28-day period. europa.eu It is generally considered that substances that are readily biodegradable will likely undergo rapid and ultimate degradation in the environment. stokkee.combfblab.com

Table 1: Results of Ready Biodegradability Study (OECD 301F) for Diisostearyl Malate

Test Concentration Mean Degradation (28 days) Degradation within 10-Day Window Classification
20 mg/L 81.0% 75% Readily Biodegradable europa.eu

Source: ECHA Registration Dossier europa.eu

Transformation and Persistence in Environmental Compartments

The environmental persistence of a chemical is influenced by its resistance to various degradation processes and its partitioning behavior in different environmental media. For diisostearyl malate, its high molecular weight and lipophilicity, indicated by a very high estimated Log Kow (octanol-water partition coefficient), suggest a strong tendency to adsorb to soil and sludge. thegoodscentscompany.com

Hydrolysis: As an ester, diisostearyl malate can undergo hydrolysis, a process that can be catalyzed by acids or bases. google.com Under environmental conditions, base-catalyzed hydrolysis is considered a relevant transformation pathway. Estimated data indicates that the hydrolysis half-life is dependent on pH, with degradation being faster under alkaline conditions. thegoodscentscompany.com

Table 2: Estimated Hydrolysis Half-Life for Diisostearyl Malate

pH Level Half-Life
7 330.68 days thegoodscentscompany.com

Source: The Good Scents Company thegoodscentscompany.com

Table 3: Estimated Environmental Distribution and Persistence (Level III Fugacity Model)

Environmental Compartment Mass Amount (%) Half-Life (hours)
Air 0.102 4.96 thegoodscentscompany.com
Water 12.6 1,440 thegoodscentscompany.com
Soil 87.3 2,880 thegoodscentscompany.com
Sediment 0.000889 13,000 thegoodscentscompany.com

Source: The Good Scents Company thegoodscentscompany.com

Environment Canada's assessment does not suspect diisostearyl malate to be persistent or bioaccumulative. ewg.org

Table 4: Mentioned Compounds and PubChem CIDs

Compound Name PubChem CID
Diisostearyl malate 91834
Malic acid 525

Q & A

Basic Question: How can researchers accurately identify and characterize Diisostearyl Maleate in experimental settings?

Methodological Answer:
Identification requires a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : To confirm branching in the isostearyl chains via characteristic splitting patterns in 1^1H and 13^{13}C spectra .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (C40_{40}H76_{76}O4_4) and detects fragmentation patterns specific to ester bonds .
  • Chromatography (HPLC/GC) : Retention time comparisons with certified standards ensure purity, especially given its structural similarity to analogs like dioctyl maleate .
    Reference Standards : Use CAS RN 112385-09-8 for cross-referencing .

Basic Question: What are the key considerations for designing a literature review on this compound’s physicochemical properties?

Methodological Answer:

  • Database Selection : Prioritize peer-reviewed journals (e.g., Journal of Surfactants and Detergents) and regulatory reports (e.g., CIR Expert Panel memoranda) over non-academic sources .
  • Keyword Strategy : Include synonyms like "bis(16-methylheptadecyl) malate" and registry numbers (e.g., 81230-05-9) to capture variant nomenclature .
  • Data Extraction : Tabulate properties such as logP (12.86) and solubility in nonpolar solvents, noting discrepancies between sources .

Advanced Question: How should researchers evaluate the safety profile of this compound for dermal applications?

Methodological Answer:

  • Human Repeat Insult Patch Test (HRIPT) : Follow protocols from CIR assessments, where 100% this compound showed no sensitization in 51 subjects under occlusive patches .
  • Metabolite Analysis : Monitor hydrolysis products (e.g., malic acid) using LC-MS, as malic acid exhibits cytotoxicity at high concentrations (PI50_{50} = 19 mM in Hep G2 cells) .
  • Comparative Toxicology : Cross-reference with structurally related esters (e.g., diethylhexyl malate) to identify shared toxicity mechanisms .

Advanced Question: What experimental approaches resolve contradictions in reported stability data for this compound?

Methodological Answer:

  • Accelerated Stability Testing : Expose samples to controlled stressors (e.g., 40°C/75% RH for 12 weeks) and quantify degradation via FTIR or titration for free acid content .
  • Hydrolysis Kinetics : Perform pH-dependent studies (pH 4–9) to model ester bond cleavage rates, correlating with Arrhenius plots for activation energy calculations .
  • Interlaboratory Validation : Address variability by standardizing solvents (e.g., hexane vs. isopropanol) and analytical protocols across collaborating labs .

Advanced Question: How can computational tools optimize synthesis conditions for this compound?

Methodological Answer:

  • Reactive Distillation Modeling : Adapt Aspen Plus simulations (e.g., validated for dimethyl maleate synthesis) to predict theoretical stages (≥17), reflux ratios (0.25–0.5), and feed molar ratios (maleic acid:isostearyl alcohol = 1:5) .
  • QSPR Analysis : Use quantitative structure-property relationship models to correlate branching in isostearyl chains with reaction yields and viscosity .
  • Process Sensitivity Analysis : Identify critical parameters (e.g., reboiler duty, stripping stages) to minimize byproducts like unreacted maleic anhydride .

Basic Question: What statistical methods are recommended for interpreting toxicity or efficacy data in this compound studies?

Methodological Answer:

  • Dose-Response Analysis : Fit IC50_{50} or EC50_{50} values using nonlinear regression (e.g., four-parameter logistic model) for cytotoxicity assays .
  • Meta-Analysis : Pool HRIPT results from multiple studies (e.g., n ≥ 50 per cohort) to calculate pooled incidence rates of irritation/sensitization with 95% confidence intervals .
  • Power Analysis : Predefine sample sizes to detect effect sizes ≥20% (α = 0.05, β = 0.2) in comparative studies .

Advanced Question: How can researchers address gaps in mechanistic data for this compound’s interactions with biological systems?

Methodological Answer:

  • Ceramidase Inhibition Assays : Adapt protocols from malic acid studies (e.g., Pseudomonas ceramidase inhibition at 100% concentration) to test this compound’s enzyme modulation potential .
  • Transcriptomic Profiling : Use RNA-seq to identify differentially expressed genes in 3D skin models post-exposure, focusing on lipid metabolism pathways .
  • Molecular Dynamics Simulations : Model ester-lipid bilayer interactions to predict penetration enhancer behavior or membrane disruption risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.